Shmt-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

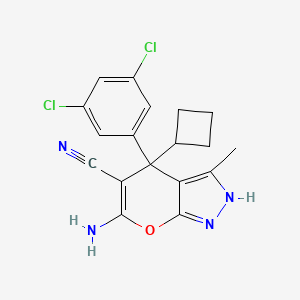

6-amino-4-cyclobutyl-4-(3,5-dichlorophenyl)-3-methyl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4O/c1-9-15-17(24-23-9)25-16(22)14(8-21)18(15,10-3-2-4-10)11-5-12(19)7-13(20)6-11/h5-7,10H,2-4,22H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNNZCKKJSFKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)OC(=C(C2(C3CCC3)C4=CC(=CC(=C4)Cl)Cl)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Shmt-IN-1: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Shmt-IN-1 is a potent small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon (1C) metabolism. This pathway is frequently upregulated in cancer to meet the high demand for nucleotides, amino acids, and reducing equivalents necessary for rapid proliferation. This compound, by targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, disrupts this metabolic network, leading to cancer cell death. This technical guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction to SHMT and One-Carbon Metabolism

Serine hydroxymethyltransferase is a pyridoxal phosphate-dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1][2] This reaction is a cornerstone of 1C metabolism, providing the primary source of one-carbon units for various biosynthetic pathways essential for cancer cell survival and proliferation.[1][2]

There are two major isoforms of SHMT in mammalian cells:

-

SHMT1 (Cytosolic): Primarily involved in the de novo synthesis of thymidylate and purines in the cytoplasm.[1][3]

-

SHMT2 (Mitochondrial): Plays a crucial role in generating one-carbon units in the mitochondria, which can then be exported to the cytoplasm. SHMT2 is consistently overexpressed in a wide range of cancers.[4][5]

Due to their central role in supporting tumorigenesis, both SHMT1 and SHMT2 have emerged as attractive therapeutic targets in oncology.[1][2]

This compound: A Dual Inhibitor of SHMT1 and SHMT2

This compound (also known as SHIN1) is a potent, folate-competitive inhibitor of both human SHMT1 and SHMT2.[4][6] Its dual inhibitory action is critical, as studies have shown that targeting both isoforms is necessary to effectively block cancer cell proliferation.[6]

Mechanism of Action of this compound in Cancer Cells

The primary mechanism of action of this compound is the disruption of 1C metabolism, leading to a cascade of downstream effects that culminate in cancer cell death.

Inhibition of Nucleotide Biosynthesis

By blocking the production of 5,10-CH2-THF, this compound depletes the pool of one-carbon units required for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[6][7] This leads to:

-

Cell Cycle Arrest: Depletion of nucleotides triggers cell cycle arrest, preventing cancer cells from progressing through the S-phase of the cell cycle.[1]

-

DNA Damage: An imbalance in the nucleotide pool can lead to the misincorporation of uracil into DNA, inducing DNA damage and activating apoptotic pathways.

-

Apoptosis: The culmination of cell cycle arrest and DNA damage leads to programmed cell death.

Disruption of Redox Homeostasis

The mitochondrial 1C pathway, driven by SHMT2, is a significant source of NADPH, which is crucial for maintaining redox balance and protecting cells from oxidative stress. Inhibition of SHMT2 by this compound can lead to an increase in reactive oxygen species (ROS), further contributing to cellular damage and apoptosis.

Induction of p53-Dependent Apoptosis

In some cancer types, such as lung cancer, the inhibition of SHMT1 has been shown to induce p53-dependent apoptosis.[8] The accumulation of DNA damage resulting from nucleotide pool disruption can activate the p53 tumor suppressor pathway.

Synergy with Other Chemotherapeutic Agents

This compound has demonstrated synergistic effects when combined with other anticancer drugs, such as methotrexate, an antifolate agent.[9] By targeting different nodes within the folate metabolism pathway, combination therapies can achieve a more potent antitumor effect.

Quantitative Data on this compound Activity

The following tables summarize the in vitro efficacy of this compound and related compounds across various cancer cell lines.

Table 1: Biochemical and Cellular Activity of SHMT Inhibitors

| Compound | Target | Biochemical IC50 (µM) | Cellular Serine-to-Glycine Flux IC50 (µM) |

| SEL302-01612 | SHMT1/2 | SHMT1: 0.01, SHMT2: 0.02 | 0.03 |

| SEL302-00332 | SHMT1/2 | SHMT1: 0.22, SHMT2: 0.01 | 0.05 |

| SEL302-00621 | SHMT1/2 | SHMT1: 0.08, SHMT2: 0.16 | 0.4 |

| This compound (SHIN1) | SHMT1/2 | ~0.01 | Not explicitly stated |

Data extracted from Ryvu Therapeutics presentation.[10]

Table 2: Anti-proliferative Activity (GI50, µM) of SHMT Inhibitors in Cancer Cell Lines (72h treatment)

| Compound | Breast Cancer Cell Line (-FA) | Breast Cancer Cell Line (+FA) | Lung Cancer Cell Line (-FA) | Lung Cancer Cell Line (+FA) |

| SEL302-01612 | 0.23 | > 10 | 0.35 | > 10 |

| SEL302-00332 | 0.9 | > 10 | 0.6 | > 10 |

| SEL302-00621 | 0.89 | > 10 | 3.2 | > 10 |

(-FA) indicates folate-depleted media; (+FA) indicates folate-replete media. Data extracted from Ryvu Therapeutics presentation.[10]

Table 3: IC50 Values of Pyrazolopyran Derivatives against SHMT and Cancer Cell Lines

| Compound | SHMT1 IC50 (µM) | SHMT2 IC50 (µM) | Lung Cancer Cell Line IC50 (µM) | Colon Cancer Cell Line IC50 (µM) |

| Compound 2.12 | 57.9 ± 5.5 | 227.2 ± 38.0 | 11.5 - 34 | 34 - 200 |

Data extracted from a study on a pyrazolopyran derivative.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical SHMT Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SHMT protein.

Materials:

-

Purified recombinant human SHMT1 and SHMT2 proteins

-

L-serine

-

Tetrahydrofolate (THF)

-

Pyridoxal 5'-phosphate (PLP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)

-

This compound or other test compounds

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing assay buffer, PLP, and THF in a 96-well plate.

-

Add varying concentrations of this compound or control vehicle (e.g., DMSO) to the wells.

-

Initiate the reaction by adding purified SHMT1 or SHMT2 enzyme.

-

Start the enzymatic reaction by adding L-serine.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the production of glycine or the consumption of serine using a suitable detection method (e.g., a coupled enzyme assay that measures NADH production, or LC-MS).[12]

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13][14][15]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14][15]

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's antitumor efficacy in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound or vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[6][16]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or a vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[17]

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth rates between the treatment and control groups to assess the in vivo efficacy of this compound.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

One-Carbon Metabolism and Nucleotide Synthesis

Caption: One-Carbon Metabolism Pathway and this compound Inhibition.

Downstream Effects of SHMT Inhibition

Caption: Downstream consequences of SHMT inhibition by this compound.

Experimental Workflow for In Vitro Analysis

Caption: A typical in vitro experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic strategy for a variety of cancers by targeting a key metabolic vulnerability. Its dual inhibition of SHMT1 and SHMT2 effectively disrupts one-carbon metabolism, leading to the depletion of essential building blocks for DNA synthesis, increased oxidative stress, and ultimately, cancer cell death. The preclinical data strongly support the continued investigation of this compound and other SHMT inhibitors as novel anticancer agents, both as monotherapies and in combination with existing chemotherapeutics. Further research will be crucial to delineate the full spectrum of cancers sensitive to SHMT inhibition and to optimize the clinical application of this therapeutic approach.

References

- 1. Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy [frontiersin.org]

- 3. Serine Hydroxymethyltransferase Anchors de Novo Thymidylate Synthesis Pathway to Nuclear Lamina for DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wp.ryvu.com [wp.ryvu.com]

- 11. A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design strategy for serine hydroxymethyltransferase probes based on retro-aldol-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Serine Hydroxymethyltransferase (SHMT) Inhibition Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

One-carbon (1C) metabolism is a fundamental biochemical network essential for the biosynthesis of nucleotides and amino acids, making it a critical pathway for the proliferation of cancer cells.[1][2] At the heart of this network is serine hydroxymethyltransferase (SHMT), a pyridoxal phosphate-dependent enzyme that catalyzes the reversible conversion of serine to glycine, while transferring a one-carbon unit to tetrahydrofolate (THF).[3][4] Humans express two key isoforms: cytosolic SHMT1 and mitochondrial SHMT2.[3] Notably, SHMT2 is frequently overexpressed in a wide range of cancers, correlating with more aggressive disease and poor patient outcomes, which establishes it as a compelling therapeutic target.[5][6][7]

This technical guide provides an in-depth overview of the SHMT inhibition pathway, focusing on a well-characterized class of pyrazolopyran-based small-molecule inhibitors, herein referred to as the SHMT-IN-1 class (which includes compounds like SHIN1 and SHIN2). We will detail the mechanism of action of these inhibitors, the downstream cellular and metabolic consequences, and present key quantitative data. Furthermore, this guide provides detailed experimental protocols for assessing enzyme inhibition, cellular target engagement, and anti-proliferative effects, alongside visualizations of the core pathways and workflows to support further research and drug development in this domain.

The Role of SHMT in One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that manage the transfer of one-carbon units for various biosynthetic processes.[7] This network is compartmentalized between the mitochondria and the cytoplasm and is crucial for synthesizing purines and thymidylate (for DNA and RNA synthesis), remethylating homocysteine to methionine, and maintaining redox balance.[8][9]

The SHMT enzymes are central to this pathway.[10]

-

SHMT2 (Mitochondrial Isoform): Located in the mitochondria, SHMT2 is the primary enzyme responsible for catabolizing serine to provide the bulk of one-carbon units for the cell.[6][11] It converts serine and THF into glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[5] These one-carbon units can be used within the mitochondria or exported to the cytoplasm, often in the form of formate, to support cytosolic biosynthesis.[12]

-

SHMT1 (Cytosolic Isoform): Located in the cytoplasm, SHMT1 also catalyzes the same reversible reaction.[13] During the S-phase of the cell cycle, SHMT1, along with other enzymes of the thymidylate synthesis pathway, translocates to the nucleus to support localized de novo thymidylate (dTMP) production for DNA replication.[12][14]

Given that cancer cells have a heightened demand for nucleotides to sustain rapid proliferation, they become highly dependent on the 1C metabolic pathway.[15][16] The frequent upregulation of SHMT2 in tumors highlights this dependency and makes it an attractive target for anticancer therapy.[6][7]

This compound and the Pyrazolopyran Class of Inhibitors

A significant breakthrough in targeting SHMT was the development of inhibitors based on a pyrazolopyran scaffold.[11] Compounds such as SHIN1 (also known as RZ-2994) and the in vivo-active derivative SHIN2 are potent, cell-permeable, dual inhibitors of both human SHMT1 and SHMT2.[8][11] These inhibitors act by competing with the natural cofactor, tetrahydrofolate, for binding to the enzyme's active site.[8][11] Genetic studies have confirmed that simultaneous inhibition of both SHMT1 and SHMT2 is required to effectively block cancer cell proliferation and tumor formation, validating the dual-inhibitor approach.[17]

Quantitative Data: Biochemical Potency

The pyrazolopyran-based inhibitors exhibit high potency against both SHMT isoforms, with IC₅₀ values in the low nanomolar range. This stands in contrast to classic antifolate drugs like pemetrexed, for which SHMT is a much weaker, secondary target.[11]

| Inhibitor | Target Isoform(s) | Potency Metric | Value | Reference(s) |

| SHIN1 | Human SHMT1 | IC₅₀ | 5 nM | [18] |

| Human SHMT2 | IC₅₀ | 13 nM | [18] | |

| SHMT-IN-2 | Human SHMT1 | IC₅₀ | 13 nM | [18] |

| Human SHMT2 | IC₅₀ | 66 nM | [18] | |

| Pemetrexed | Human SHMT1 | Kᵢ | ~19.1 µM | [11] |

| Lometrexol | Human SHMT2 | IC₅₀ | ~100 µM | [11] |

The SHMT Inhibition Pathway: Cellular Consequences

Inhibition of SHMT1 and SHMT2 by a compound like SHIN1 initiates a cascade of metabolic disruptions that are particularly detrimental to cancer cells.

-

Depletion of One-Carbon Units: The primary effect is the blockade of 5,10-CH₂-THF production from serine. This severely limits the cellular pool of available one-carbon units.[17]

-

Impaired Nucleotide Synthesis: The depletion of 5,10-CH₂-THF directly inhibits the synthesis of dTMP from dUMP (catalyzed by thymidylate synthase) and the de novo synthesis of purines.[19]

-

DNA Synthesis Block & Cell Cycle Arrest: The resulting nucleotide shortage stalls DNA replication and repair, leading to cell cycle arrest and, ultimately, p53-dependent apoptosis in susceptible cells.[2][13]

-

Glycine Depletion: The forward reaction catalyzed by SHMT is also the primary source of endogenous glycine. Inhibition of SHMT can therefore lead to glycine starvation. This is particularly relevant in certain cancer types, like diffuse large B-cell lymphoma (DLBCL), which have defective glycine import and are thus exquisitely sensitive to a shutdown of intracellular glycine synthesis.[11][17]

A key hallmark of on-target SHMT inhibition is the ability to rescue cell proliferation by supplying an exogenous source of one-carbon units, such as formate.[8] Formate can be converted into 10-formyl-THF in the cytoplasm, thereby bypassing the SHMT-catalyzed step and replenishing the 1C pool for nucleotide synthesis.[17]

Experimental Protocols for Studying SHMT Inhibition

Protocol: In Vitro SHMT Enzyme Activity Assay

This protocol describes a coupled spectrophotometric assay to measure SHMT activity and determine inhibitor IC₅₀ values.[20]

-

Principle: The SHMT-catalyzed production of 5,10-CH₂-THF is coupled to the NADP⁺-dependent reaction of 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD). The rate of NADPH formation is monitored by the increase in absorbance at 340-375 nm.

-

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

Recombinant human SHMT1 or SHMT2 enzyme.

-

Recombinant human MTHFD1 (cytosolic, bifunctional) enzyme.

-

L-Serine stock solution (e.g., 100 mM).

-

Tetrahydrofolate (THF) stock solution (e.g., 10 mM, prepared fresh in buffer with 50 mM 2-mercaptoethanol).

-

NADP⁺ stock solution (e.g., 25 mM).

-

SHMT inhibitor stock solution in DMSO.

-

-

Procedure:

-

Prepare a reaction master mix in Assay Buffer containing MTHFD (e.g., 5 µM), L-serine (e.g., 2 mM), and NADP⁺ (e.g., 0.25 mM).

-

In a 96-well UV-transparent plate, add the desired concentration of the SHMT inhibitor (serially diluted) and an equivalent volume of DMSO for control wells.

-

Add the SHMT enzyme (e.g., 50 nM final concentration) to each well and incubate for 10-15 minutes at 25°C to allow for inhibitor binding.

-

Initiate the reaction by adding THF (e.g., 0.4 mM final concentration).

-

Immediately place the plate in a spectrophotometer pre-set to 25°C and measure the increase in absorbance at 375 nm over time (e.g., every 30 seconds for 10-20 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve for each inhibitor concentration.

-

Normalize the velocities to the DMSO control (100% activity).

-

Plot the percent activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Cellular Target Engagement via Isotope Tracing

This protocol uses stable isotope-labeled serine and LC-MS to confirm that the inhibitor blocks SHMT activity inside cells.[17]

-

Principle: Cells are cultured with U-¹³C-serine. In the absence of an inhibitor, SHMT will convert this into ¹³C-labeled glycine. The inhibitor's effectiveness is measured by its ability to reduce the formation of labeled glycine.

-

Reagents:

-

Appropriate cancer cell line (e.g., HCT-116).

-

Culture medium, dialyzed FBS (to control for unlabeled serine/glycine).

-

U-¹³C₅,¹⁵N₁-L-serine tracer.

-

SHMT inhibitor.

-

Quenching/Extraction Solvent: 80% Methanol, pre-chilled to -80°C.

-

-

Procedure:

-

Plate cells in 6-well plates and allow them to adhere and reach ~70-80% confluency.

-

Wash cells with PBS and replace the medium with fresh medium containing the SHMT inhibitor at the desired concentration (e.g., 1x, 5x, 10x IC₅₀). Incubate for a predetermined time (e.g., 4-6 hours).

-

Replace the medium with medium containing the U-¹³C-serine tracer and the inhibitor. Incubate for the desired labeling period (e.g., 1-8 hours).

-

To quench metabolism, aspirate the medium and immediately wash the cells with ice-cold saline.

-

Add 1 mL of -80°C Extraction Solvent to each well. Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at max speed for 15 minutes at 4°C to pellet protein and debris.

-

Transfer the supernatant (containing polar metabolites) to a new tube and dry using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.

-

-

Data Analysis:

-

Perform LC-MS analysis to separate and detect metabolites.

-

Extract ion chromatograms for serine, glycine, and their various isotopologues (e.g., glycine M+0, M+1, M+2).

-

Calculate the fractional labeling of glycine (e.g., M+2 / (M+0 + M+1 + M+2)) in inhibitor-treated versus control cells. A significant reduction in fractional labeling indicates target engagement.

-

Protocol: Cell Proliferation and Formate Rescue Assay

-

Principle: To determine the anti-proliferative efficacy (GI₅₀) of an SHMT inhibitor and to confirm its on-target effect through metabolic rescue.

-

Reagents:

-

Cancer cell line of interest.

-

Complete culture medium.

-

SHMT inhibitor.

-

Sodium Formate stock solution (e.g., 1 M, sterile filtered).

-

Cell viability reagent (e.g., CellTiter-Glo®, Resazurin).

-

-

Procedure:

-

Seed cells in 96-well plates at a low density and allow them to attach overnight.

-

Prepare serial dilutions of the SHMT inhibitor in culture medium.

-

Prepare a second set of identical inhibitor dilutions in culture medium supplemented with Sodium Formate (e.g., 1 mM final concentration).

-

Aspirate the medium from the cells and add the inhibitor-containing medium (with and without formate). Include vehicle control wells.

-

Incubate the plates for 72-96 hours.

-

Measure cell viability using a chosen reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize viability data to the vehicle control.

-

Plot the percent viability versus log inhibitor concentration for both the inhibitor-only and the inhibitor + formate conditions.

-

Calculate the GI₅₀ (or IC₅₀) value for the inhibitor-only condition.

-

A significant rightward shift in the dose-response curve in the presence of formate confirms that the inhibitor's primary anti-proliferative effect is due to the blockade of the one-carbon pathway.

-

Quantitative Analysis of Cellular Efficacy

The cellular potency of SHMT inhibitors is typically lower than their biochemical potency, reflecting factors like cell permeability and metabolic context. The efficacy varies across different cancer cell lines, with some showing particular vulnerabilities.[11][21]

| Inhibitor | Cell Line | Assay Type | Potency (IC₅₀/GI₅₀) | Key Context | Reference(s) |

| SHIN1 | HCT-116 (Colon) | Proliferation | 870 nM | Growth rescueable by formate | [11] |

| SHIN1 | 8988T (Pancreatic) | Growth | < 100 nM | Relies on cytosolic SHMT1 | [21] |

| (+)SHIN2 | HCT-116 (Colon) | Proliferation | ~250 nM | In vitro activity | [8] |

| (+)SHIN2 | Molt4 (T-ALL) | Proliferation | ~500 nM | In vitro activity | [8] |

Therapeutic Strategies and Future Directions

Targeting SHMT represents a promising strategy in oncology, with several key avenues for future development:

-

Biomarker-Driven Patient Selection: Identifying tumors with high SHMT2 expression or specific metabolic dependencies, such as defective glycine transporters, could help select patients most likely to respond to SHMT inhibition.[17]

-

Combination Therapies: SHMT inhibitors show strong synergy with other drugs targeting the folate pathway. For instance, combining an SHMT inhibitor like SHIN2 with methotrexate (a DHFR inhibitor) has demonstrated synergistic anti-leukemic activity in preclinical models.[8] This combination attacks the 1C pathway at two distinct nodes.

-

Overcoming Resistance: In models of methotrexate resistance, T-cell acute lymphoblastic leukemia (T-ALL) cells showed increased sensitivity to SHMT inhibition, suggesting it could be a viable strategy for treating resistant disease.[8]

-

Development of In Vivo-Active Agents: The creation of compounds like SHIN2, which has improved pharmacokinetic properties suitable for in vivo studies, is a critical step toward clinical translation.[8]

Conclusion

The inhibition of serine hydroxymethyltransferase is a validated and compelling therapeutic strategy for targeting the metabolic vulnerabilities of cancer. The development of potent, dual SHMT1/2 inhibitors of the pyrazolopyran class has provided powerful tools to probe this pathway and has demonstrated significant anti-tumor activity in preclinical models. By disrupting the central node of one-carbon metabolism, these inhibitors starve cancer cells of the essential building blocks required for proliferation. Future work focused on identifying responsive patient populations and exploring rational combination therapies will be crucial for translating the promise of SHMT inhibition into effective clinical treatments.

References

- 1. Multifaceted role of serine hydroxymethyltransferase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 5. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis [jcancer.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy [frontiersin.org]

- 11. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SHMT1 and SHMT2 Are Functionally Redundant in Nuclear De novo Thymidylate Biosynthesis | PLOS One [journals.plos.org]

- 13. Gene - SHMT1 [maayanlab.cloud]

- 14. Shmt1 and de novo thymidylate biosynthesis underlie folate-responsive neural tube defects in mice1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wp.ryvu.com [wp.ryvu.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. pnas.org [pnas.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. What are SHMT1 inhibitors and how do they work? [synapse.patsnap.com]

- 20. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Shmt-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Shmt-IN-1, a potent inhibitor of serine hydroxymethyltransferase (SHMT). This compound, also identified as compound (±)-46, emerged from a research program targeting plasmodial SHMT for the development of novel antimalarial agents and has also demonstrated antitumor activity.[1][2] This document details the quantitative biological data, experimental protocols, and key structural relationships of this compound and its analogs.

Introduction to SHMT as a Therapeutic Target

Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a critical role in one-carbon metabolism.[3] It catalyzes the reversible conversion of L-serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[3] This reaction is a primary source of one-carbon units essential for the biosynthesis of purines, thymidylate, and other vital biomolecules.[3] Consequently, SHMT is a crucial enzyme for the proliferation of rapidly dividing cells, including cancer cells and pathogenic organisms like Plasmodium falciparum, the parasite responsible for malaria.[1][3]

In humans, two major isoforms of SHMT exist: a cytosolic form (SHMT1) and a mitochondrial form (SHMT2). Both isoforms have been implicated in cancer progression, making them attractive targets for anticancer drug development.[4] this compound originates from a class of pyrazolopyran derivatives initially investigated as inhibitors of plant SHMT and subsequently optimized for potent inhibition of plasmodial SHMT.[5]

Quantitative Biological Data

The inhibitory activity of this compound and related compounds has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data from these studies.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound ((±)-46) | Plasmodial SHMT | Potent inhibitor | Biochemical Assay | [1][2] |

| SHIN1 (RZ-2994) | Human SHMT1 | 5 | In vitro assay | |

| Human SHMT2 | 13 | In vitro assay | ||

| SHMT-IN-2 | Human SHMT1 | 13 | In vitro assay | |

| Human SHMT2 | 66 | In vitro assay | ||

| SHMT-IN-3 (Hit 1) | Human SHMT1 | 530 | In vitro assay |

Note: Specific IC50 values for this compound against plasmodial SHMT are detailed in the primary literature and are generally in the low nanomolar range.

| Compound | Cell Line / Organism | EC50 / IC50 | Assay Type | Reference |

| Pyrazolopyran Derivatives | P. falciparum (blood-stage) | Low nanomolar range | Cell-based assay | [2] |

| Pyrazolopyran Derivatives | P. berghei (liver-stage) | Low nanomolar range | Cell-based assay | |

| SHIN1 | Human T-cell proliferation | Low micromolar range | Cell-based assay | |

| Compound 2.12 | Lung cancer cell lines | Mid-micromolar range | Cell growth inhibition | [4] |

Experimental Protocols

Synthesis of this compound (Illustrative General Pathway)

The synthesis of the pyrazolopyran core of this compound and related analogs typically involves a multi-step reaction sequence. A generalized workflow is depicted below. For the specific synthesis of this compound (compound (±)-46), please refer to the detailed methods in Witschel et al., J Med Chem. 2015;58(7):3117-30.[2]

Biochemical SHMT Inhibition Assay

The enzymatic activity of SHMT and its inhibition by compounds like this compound can be measured using a spectrophotometric coupled assay.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT.

-

Enzyme: Recombinant purified SHMT (plasmodial or human).

-

Substrates: L-serine and tetrahydrofolate (THF).

-

Coupling Enzyme: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD).

-

Cofactor: NADP+.

-

Inhibitor: this compound dissolved in DMSO.

-

-

Procedure:

-

The reaction is typically performed in a 96-well plate format.

-

Add assay buffer, MTHFD, NADP+, and varying concentrations of the inhibitor (this compound) to the wells.

-

Initiate the reaction by adding SHMT and the substrates (L-serine and THF).

-

The SHMT-catalyzed reaction produces 5,10-methylenetetrahydrofolate.

-

The coupling enzyme, MTHFD, immediately oxidizes 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate, with the concomitant reduction of NADP+ to NADPH.

-

Monitor the increase in absorbance at 340 nm (due to NADPH formation) over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.

-

Cell-Based Antimalarial Assay (P. falciparum)

The efficacy of this compound against the blood stages of P. falciparum is assessed using a SYBR Green I-based fluorescence assay.

-

Materials:

-

P. falciparum culture (e.g., NF54 strain).

-

Human red blood cells.

-

Complete culture medium (RPMI 1640, AlbuMAX, hypoxanthine).

-

Lysis buffer with SYBR Green I dye.

-

96-well plates.

-

-

Procedure:

-

Synchronize the parasite culture to the ring stage.

-

Prepare a suspension of infected red blood cells at a defined parasitemia and hematocrit.

-

Add the cell suspension to 96-well plates containing serial dilutions of this compound.

-

Incubate the plates for 72 hours under standard culture conditions (37 °C, 5% CO2, 5% O2).

-

After incubation, lyse the cells by adding the SYBR Green I lysis buffer. SYBR Green I intercalates with the DNA of the parasites.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the EC50 values by plotting the percentage of growth inhibition against the drug concentration.

-

Signaling Pathways and Experimental Logic

The development and evaluation of this compound follow a logical progression from targeting the enzyme to cellular and organismal effects. The one-carbon metabolism pathway, in which SHMT is a key player, is central to this process.

The logical workflow for the discovery and characterization of this compound is a standard paradigm in drug development.

Conclusion

This compound is a potent pyrazolopyran-based inhibitor of plasmodial SHMT, representing a significant advancement in the pursuit of novel antimalarial therapeutics. Its discovery has also contributed to the broader understanding of SHMT inhibition as a potential strategy for cancer treatment. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, parasitology, and oncology. Further investigation into the pharmacokinetics, safety profile, and in vivo efficacy of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. pnas.org [pnas.org]

Off-Target Effects of Shmt-IN-1 at High Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shmt-IN-1 is a potent, dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase, key enzymes in one-carbon metabolism crucial for nucleotide synthesis, and cancer cell proliferation. While its on-target effects have been extensively validated, understanding its off-target profile, particularly at high concentrations, is critical for its development as a selective chemical probe and potential therapeutic agent. This technical guide synthesizes the available information on the selectivity of this compound, details the experimental protocols used to characterize its activity, and discusses the methodologies for evaluating off-target effects. Despite a comprehensive review of the scientific literature, broad-panel quantitative screening data on the off-target effects of this compound at high concentrations are not publicly available. This guide, therefore, focuses on its known on-target activities and provides a framework for assessing potential off-target liabilities.

Introduction to this compound and One-Carbon Metabolism

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (methionine and glycine), and for methylation reactions.[1][2] Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[3] This reaction is a primary source of one-carbon units for the cell.[3] In humans, two major isoforms exist: SHMT1 in the cytoplasm and SHMT2 in the mitochondria.[1] Both isoforms are frequently overexpressed in various cancers to meet the high metabolic demands of rapid proliferation, making them attractive targets for anti-cancer therapies.[4][5]

This compound (also known as SHIN1) is a pyrazolopyran-based small molecule inhibitor designed to be a dual inhibitor of both SHMT1 and SHMT2.[1][4] It acts as a folate-competitive inhibitor, binding to the active site of the enzyme.[4]

On-Target Activity and Potency of this compound

The on-target activity of this compound has been demonstrated through various biochemical and cell-based assays. The following table summarizes the reported potency of this compound and its active enantiomer, (+)-SHIN1.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound (racemic) | Plasmodial SHMT | Biochemical | Potent inhibitor | [6] |

| (+)-SHIN1 | Human SHMT1 | Biochemical | Potent (nM range) | [4] |

| (+)-SHIN1 | Human SHMT2 | Biochemical | Potent (nM range) | [4] |

| (+)-SHIN1 | HCT-116 cells | Cell Growth | 870 nM | [4][7] |

| (+)-SHIN1 | SHMT2 knockout cells | Cell Growth | < 50 nM | [7] |

Signaling Pathway and Metabolic Consequences of SHMT Inhibition

Inhibition of SHMT1 and SHMT2 by this compound has significant downstream effects on cellular metabolism. By blocking the production of 5,10-methylenetetrahydrofolate, this compound disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and repair. This leads to an accumulation of upstream metabolites and a depletion of downstream products.

Experimental Protocols for On-Target Validation

The on-target effects of this compound are typically validated using a combination of biochemical and cellular assays.

Biochemical SHMT Activity Assay

This assay directly measures the enzymatic activity of purified SHMT1 or SHMT2 in the presence of varying concentrations of the inhibitor.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Isotope Tracer Metabolomics

This method traces the metabolic fate of labeled substrates (e.g., ¹³C-serine) to quantify the impact of SHMT inhibition on downstream metabolic pathways.

Assessment of Off-Target Effects

A critical aspect of drug development is the comprehensive evaluation of a compound's selectivity. Off-target interactions can lead to unexpected toxicity or side effects. While specific data for this compound is lacking in the public domain, the following are standard approaches to assess off-target effects at high concentrations.

Kinome Scanning

For inhibitors that may have activity against kinases, a kinome scan is performed. This involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 or percent inhibition at a fixed concentration).

Safety Pharmacology Panels (e.g., CEREP Panel)

These are broad panels of in vitro assays that screen a compound against a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes that are known to be associated with adverse drug reactions.[8]

Phenotypic Screening

High-content imaging and other phenotypic screening platforms can be used to assess the effects of a compound on various cellular processes in an unbiased manner. This can reveal unexpected biological activities that may be due to off-target effects.

Discussion and Future Directions

This compound is a valuable tool for studying the role of SHMT in cancer metabolism. Its on-target effects are well-documented, leading to the disruption of nucleotide synthesis and inhibition of cancer cell proliferation.[4][7] However, the lack of publicly available, comprehensive off-target profiling data, particularly at high concentrations, represents a significant knowledge gap.

For the further development of this compound or other pyrazolopyran-based SHMT inhibitors, it is imperative to conduct broad selectivity profiling. This would involve:

-

Kinome-wide screening to rule out significant inhibition of protein kinases.

-

Screening against a comprehensive safety pharmacology panel to identify potential interactions with other physiologically important targets.

-

Cellular thermal shift assays coupled with mass spectrometry (CETSA-MS) to identify novel cellular targets in an unbiased manner.

Such studies would provide a more complete understanding of the selectivity of this compound and guide its use as a chemical probe and its potential for further therapeutic development.

Conclusion

This compound is a potent and selective dual inhibitor of SHMT1 and SHMT2, with well-characterized on-target effects on one-carbon metabolism. While this guide provides a detailed overview of its known activities and the experimental protocols to assess them, the absence of comprehensive off-target screening data at high concentrations in the public literature is a notable limitation. Future studies should focus on broad selectivity profiling to fully elucidate the pharmacological profile of this compound and ensure its safe and effective use in research and potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 4. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide on the Role of Shmt-IN-1 in Folate Cycle Disruption

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of Shmt-IN-1, a potent inhibitor of serine hydroxymethyltransferase (SHMT), and its role in the disruption of the folate cycle. It is designed to be a core resource for researchers in oncology and metabolic pathways, offering detailed data, experimental methodologies, and visual representations of the underlying biological processes.

Introduction to Folate Metabolism and the Role of SHMT

The folate cycle is a critical metabolic pathway that facilitates the transfer of one-carbon units for the biosynthesis of essential macromolecules, including nucleotides (purines and thymidylate) and amino acids (methionine). This intricate network of enzymatic reactions is fundamental for cellular proliferation, DNA synthesis, and repair.[1][2] Serine hydroxymethyltransferase (SHMT) is a pivotal enzyme in this cycle, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This reaction serves as the primary source of one-carbon units for the cell.

Mammalian cells possess two isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2.[1] While both isoforms catalyze the same reaction, they have distinct roles in cellular metabolism. SHMT2 is particularly upregulated in many cancers, where it fuels the high demand for nucleotides and other biosynthetic precursors required for rapid cell division.[1][3] Consequently, inhibition of SHMT has emerged as a promising therapeutic strategy for cancer treatment.

This compound (SHIN1): A Potent Dual Inhibitor of SHMT1 and SHMT2

This compound, also known as SHIN1, is a small molecule inhibitor belonging to the pyrazolopyran class of compounds.[1][4] It acts as a potent, folate-competitive dual inhibitor of both human SHMT1 and SHMT2.[5][6]

Chemical Structure:

Structure of this compound (SHIN1), a pyrazolopyran-based inhibitor.

By competitively binding to the folate-binding site of SHMT, this compound effectively blocks the conversion of serine to glycine and the concurrent production of 5,10-CH2-THF.[7] This disruption of the initial step in one-carbon unit generation has profound downstream effects on cellular metabolism.

Quantitative Data on this compound (SHIN1) Activity

The inhibitory potency of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound (SHIN1)

| Target | Assay Type | IC50 (nM) | Reference |

| Human SHMT1 | Biochemical Assay | ~10 | [1] |

| Human SHMT2 | Biochemical Assay | ~10 | [1] |

Table 2: Cellular Growth Inhibition by this compound (SHIN1)

| Cell Line | Cancer Type | IC50 (nM) | Notes | Reference |

| HCT-116 | Colon Carcinoma | 870 | Wild-type | [1] |

| HCT-116 ΔSHMT2 | Colon Carcinoma | < 50 | SHMT2 knockout | [1] |

| HCT-116 ΔSHMT1 | Colon Carcinoma | ~870 | SHMT1 knockout | [1] |

| 8988T | Pancreatic Cancer | < 100 | Relies on SHMT1 | [8] |

| Jurkat | T-cell Leukemia | Not specified | Sensitive to SHMT inhibition | [8] |

| Various B-cell lines | B-cell Lymphoma | Highly sensitive | Defective glycine uptake | [1] |

Table 3: Metabolic Consequences of this compound (SHIN1) Treatment

| Metabolite | Change upon Treatment | Fold Change/Observation | Cell Line | Reference |

| Serine | Increased | ~2-fold increase | HCT-116 | [4] |

| AICAR (Aminoimidazole carboxamide ribotide) | Increased | ~25-fold increase | HCT-116 | [4] |

| Glycine | Decreased production from serine | Nearly complete blockade | HCT-116 | [9] |

| Purines | Decreased synthesis | Blockade of 13C incorporation from serine | HCT-116 | [9] |

| Thymidine | Decreased synthesis | Blockade of 13C incorporation from serine | HCT-116 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro SHMT Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the production of 5,10-CH2-THF by SHMT, which is then oxidized by a coupling enzyme, 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), leading to a measurable change in absorbance.[10][11][12]

Materials:

-

Purified human SHMT1 or SHMT2 enzyme

-

L-serine

-

Tetrahydrofolate (THF)

-

NADP+ (Nicotinamide adenine dinucleotide phosphate)

-

E. coli 5,10-CH2-tetrahydrofolate dehydrogenase (MTHFD)

-

Assay Buffer: 20 mM Potassium Phosphate (KPi), pH 7.2

-

This compound (or other inhibitors) dissolved in DMSO

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Assay Buffer

-

2 mM L-serine

-

0.4 mM THF

-

0.25 mM NADP+

-

A suitable concentration of MTHFD (e.g., 5 µM)

-

-

Add the desired concentration of this compound or DMSO (vehicle control).

-

Initiate the reaction by adding a known amount of purified SHMT enzyme (e.g., 0.2 µM).

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][13][14]

Materials:

-

Cancer cell lines (e.g., HCT-116)

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[14]

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[13] Include untreated and vehicle-treated controls.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[13]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Isotope Tracing of Serine Metabolism

This method uses stable isotope-labeled serine ([U-13C]-serine) to trace the flow of carbon through the folate cycle and downstream metabolic pathways, allowing for the direct assessment of SHMT activity in intact cells.[8]

Materials:

-

Cultured cells

-

Culture medium with and without serine

-

[U-13C]-serine

-

This compound

-

Metabolite extraction buffer (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture cells in the presence of this compound or vehicle control for a defined period.

-

Replace the medium with a medium containing [U-13C]-serine and incubate for a specific duration to allow for isotope labeling of metabolites.

-

Rapidly quench metabolism and extract intracellular metabolites using ice-cold extraction buffer.

-

Analyze the cell extracts by LC-MS to measure the incorporation of 13C into glycine, purine and pyrimidine precursors, and other relevant metabolites.

-

Compare the labeling patterns between this compound-treated and control cells to determine the extent of SHMT inhibition and its impact on downstream pathways.

LC-MS/MS Analysis of Folate Metabolites

This protocol provides a general framework for the quantification of various folate species in biological samples using liquid chromatography-tandem mass spectrometry.[15][16]

Sample Preparation:

-

For cellular extracts, quench metabolism and extract metabolites as described in the isotope tracing protocol.

-

For serum or plasma, perform a protein precipitation step (e.g., with methanol or acetonitrile) and/or solid-phase extraction (SPE) to isolate the folates.[16] The addition of antioxidants like ascorbic acid is crucial to prevent folate degradation.[16]

LC-MS/MS Parameters:

-

Chromatography: Reversed-phase (e.g., C18 column) or HILIC chromatography is typically used for folate separation.

-

Mobile Phases: A common mobile phase combination is water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run in a gradient.[1]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for sensitive and specific detection.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each folate species. Examples of MRM transitions can be found in the cited literature.[1][15]

Table 4: Example MRM Transitions for Folate Metabolites

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |

| Tetrahydrofolate (THF) | 446.2 | 299.1 |

| 5-Methyl-THF | 460.2 | 313.1 |

| 5,10-Methylene-THF | 458.2 | 414.2 |

| 10-Formyl-THF | 474.2 | 327.1 |

| Folic Acid | 442.1 | 295.1 |

| Note: These are example transitions and should be optimized for the specific instrument and conditions used. |

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the folate cycle, the mechanism of this compound action, and a typical experimental workflow.

The Folate Cycle and this compound Inhibition

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. graphviz.org [graphviz.org]

- 3. A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Quantitative profiling of folate and one-carbon metabolism in large-scale epidemiological studies by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [repository.kaust.edu.sa]

- 7. scispace.com [scispace.com]

- 8. Command Line | Graphviz [graphviz.org]

- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 10. Design strategy for serine hydroxymethyltransferase probes based on retro-aldol-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ten simple rules for creating reusable pathway models for computational analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. okaybio.com [okaybio.com]

- 14. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]

- 15. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

The Impact of Shmt-IN-1 on Serine-Glycine Conversion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Shmt-IN-1, a potent inhibitor of serine hydroxymethyltransferase (SHMT), and its impact on the crucial biochemical conversion of serine to glycine. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Concept: Inhibition of Serine-Glycine Conversion

Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a pivotal role in one-carbon metabolism.[1] It catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF). This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and other vital biomolecules.[1][2][3] Eukaryotic cells possess two major isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2.[4]

This compound is a pyrazolopyran-based small molecule inhibitor that targets SHMT.[5][6] By blocking the activity of SHMT, this compound disrupts the conversion of serine to glycine, thereby impacting cellular pools of these amino acids and the availability of one-carbon units. This interference with a central metabolic pathway makes SHMT inhibitors like this compound valuable tools for research and potential therapeutic agents, particularly in oncology, where cancer cells often exhibit a heightened dependence on one-carbon metabolism.[2]

Data Presentation: Quantitative Analysis of this compound Activity

Table 1: In Vitro Inhibitory Activity of SHIN1 Against Human SHMT1 and SHMT2

| Compound | Target | IC50 (nM) |

| SHIN1 | hSHMT1 | ~10 |

| SHIN1 | hSHMT2 | ~10 |

Data extrapolated from studies on SHIN1, a potent dual inhibitor of SHMT1 and SHMT2.

Table 2: Cellular Activity of a Pyrazolopyran-based SHMT Inhibitor (Compound 2.12)

| Cell Line | Parameter | Value (µM) |

| A549 (Lung Carcinoma) | SHMT1 Inhibition (Ki) | 59.6 ± 4.6 |

| A549 (Lung Carcinoma) | SHMT2 Inhibition (Ki) | 252.8 ± 30.7 |

This data from a related pyrazolopyran compound (2.12) demonstrates isoform-preferential inhibition in a cellular context.[7]

Experimental Protocols

Biochemical SHMT Inhibition Assay (Spectrophotometric Coupled Assay)

This protocol outlines a continuous spectrophotometric assay to determine the in vitro inhibitory activity of compounds like this compound against purified SHMT enzymes.

Principle: The production of 5,10-methylenetetrahydrofolate (CH2-THF) by SHMT is coupled to the NADP+-dependent oxidation of CH2-THF to 5,10-methenyltetrahydrofolate (CH=THF) by methylenetetrahydrofolate dehydrogenase (MTHFD). The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

Materials:

-

Purified recombinant human SHMT1 or SHMT2

-

This compound or other test compounds dissolved in DMSO

-

L-serine

-

Tetrahydrofolate (THF)

-

NADP+

-

Methylenetetrahydrofolate dehydrogenase (MTHFD)

-

Potassium phosphate buffer (pH 7.4)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-serine, NADP+, and MTHFD.

-

Add the test compound (this compound) at various concentrations to the wells of the microplate. Include a DMSO-only control.

-

Add the SHMT enzyme to the reaction mixture.

-

Initiate the reaction by adding THF.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes).

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantification of Intracellular Serine and Glycine by Mass Spectrometry

This protocol describes a method to measure the impact of this compound on the intracellular concentrations of serine and glycine in cultured cells.

Principle: Cells are treated with the inhibitor, and then metabolites are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The abundance of serine and glycine is quantified by comparing the signal to that of stable isotope-labeled internal standards.

Materials:

-

Cultured cells (e.g., cancer cell line)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Methanol, acetonitrile, and water (LC-MS grade)

-

Internal standards: 13C,15N-labeled serine and glycine

-

LC-MS or GC-MS system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

-

After treatment, aspirate the medium and wash the cells with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cells.

-

Incubate on ice to allow for complete extraction.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Transfer the supernatant containing the metabolites to a new tube and add the internal standards.

-

Analyze the samples by LC-MS or GC-MS.

-

Quantify the absolute or relative abundance of serine and glycine by comparing the peak areas of the endogenous metabolites to their respective labeled internal standards.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound directly binds to and stabilizes SHMT in a cellular environment.

Principle: The binding of a ligand (this compound) to its target protein (SHMT) increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble SHMT at different temperatures can be quantified to assess target engagement.[8][9]

Materials:

-

Cultured cells

-

This compound

-

PBS

-

Lysis buffer with protease inhibitors

-

Equipment for heating cell suspensions (e.g., PCR thermocycler)

-

Western blotting reagents and equipment (or other protein detection method)

-

Antibodies specific for SHMT1 and SHMT2

Procedure:

-

Treat cultured cells with this compound or a vehicle control for a defined period.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes at temperatures from 40°C to 70°C).

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.

-

Analyze the supernatant for the amount of soluble SHMT1 and SHMT2 using Western blotting or another sensitive protein detection method.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism and the experimental workflows.

Caption: Signaling pathway of serine-glycine conversion and its inhibition by this compound.

Caption: Experimental workflow for assessing this compound activity.

Caption: Logical relationship of this compound's impact on cellular metabolism.

References

- 1. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 2. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design strategy for serine hydroxymethyltransferase probes based on retro-aldol-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols: Utilizing Shmt-IN-1 in a Lung Cancer Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Shmt-IN-1, a potent inhibitor of Serine Hydroxymethyltransferase (SHMT), in a lung cancer xenograft model. This document outlines the mechanism of action, experimental procedures, and expected outcomes based on preclinical data.

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on specific metabolic pathways for survival and proliferation.[1][2][3] One such critical pathway is one-carbon (1C) metabolism, which is essential for the biosynthesis of nucleotides, amino acids, and for maintaining cellular redox balance.[1][4][5] Serine Hydroxymethyltransferase (SHMT) is a pivotal enzyme in 1C metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[1][4][5]

In humans, two isoforms of SHMT exist: the cytosolic SHMT1 and the mitochondrial SHMT2.[1][4][5] Both isoforms have been implicated in tumorigenesis, with SHMT1 being notably overexpressed in lung cancer.[2][3][6] Inhibition of SHMT, particularly SHMT1, has been shown to induce cell cycle arrest and apoptosis in lung cancer cells, highlighting its potential as a therapeutic target.[2][3][4][6] this compound is a small molecule inhibitor designed to target SHMT, offering a promising avenue for anti-cancer therapy.

This document provides detailed protocols for evaluating the in vivo efficacy of this compound in a non-small cell lung cancer (NSCLC) xenograft model.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of SHMT. By blocking the conversion of serine to glycine, this compound disrupts the flow of one-carbon units into the folate cycle. This leads to several downstream anti-cancer effects:

-

Impaired Nucleotide Synthesis: The reduction in 5,10-methylenetetrahydrofolate limits the de novo synthesis of purines and thymidylate, which are essential for DNA replication and repair.[4][5] This can lead to an accumulation of uracil in DNA, triggering cell cycle arrest and apoptosis.[2][3][6]

-

Disruption of Redox Balance: The pathway is also a source of NADPH, which is crucial for maintaining cellular redox homeostasis.[4][5]

-

Induction of Apoptosis: Depletion of essential metabolites and increased DNA damage can trigger p53-dependent apoptosis in cancer cells.[2][3][4]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in lung cancer cells.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data from a lung cancer xenograft study evaluating this compound.

Table 1: In Vivo Efficacy of this compound on Tumor Growth

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily | 1250 ± 150 | - |

| This compound | 25 | Daily | 750 ± 120 | 40 |

| This compound | 50 | Daily | 400 ± 90 | 68 |

| Positive Control | - | Varies | 350 ± 80 | 72 |

Table 2: Effect of this compound on Animal Body Weight

| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day 21 | Percent Change in Body Weight (%) |

| Vehicle Control | - | 20.5 ± 1.0 | 22.0 ± 1.2 | +7.3 |

| This compound | 25 | 20.3 ± 1.1 | 21.0 ± 1.3 | +3.4 |

| This compound | 50 | 20.6 ± 0.9 | 19.8 ± 1.5 | -3.9 |

| Positive Control | - | 20.4 ± 1.0 | 18.5 ± 1.8 | -9.3 |

Experimental Protocols

Cell Culture

-

Cell Line: A549 or H1299 human non-small cell lung cancer cell lines are recommended as they are known to overexpress SHMT1.[2][6]

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Animal Model

-

Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

-

Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[7]

Tumor Implantation

-

Cell Preparation: Harvest A549 or H1299 cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

Treatment Protocol

-

Tumor Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Drug Formulation:

-

Vehicle: Prepare a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

-

This compound: Dissolve this compound in the vehicle to the desired concentrations (e.g., 25 mg/kg and 50 mg/kg).

-

-

Administration: Administer the vehicle or this compound solution via intraperitoneal (i.p.) or oral (p.o.) gavage daily for 21 days.

-

Monitoring: Record animal body weights and tumor volumes every 2-3 days. Observe the animals for any signs of toxicity.

Endpoint and Analysis

-

Euthanasia: At the end of the study (Day 21) or when tumors reach the maximum allowed size, euthanize the mice.

-

Tumor Excision: Excise the tumors, weigh them, and fix a portion in 10% formalin for histological analysis. Snap-freeze the remaining tumor tissue in liquid nitrogen for molecular analysis.

-

Data Analysis:

-

Calculate the mean tumor volume and standard error of the mean (SEM) for each group.

-

Determine the percent tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Analyze changes in body weight to assess toxicity.

-

Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

-

Experimental Workflow Diagram

References

- 1. frontiersin.org [frontiersin.org]

- 2. A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SHMT1 knockdown induces apoptosis in lung cancer cells by causing uracil misincorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy [frontiersin.org]

- 5. Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]

Shmt-IN-1 for Studying Metabolic Flux in Cancer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Shmt-IN-1, a potent dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2, in the study of metabolic flux in cancer. By targeting the central node of one-carbon (1C) metabolism, this compound serves as a critical tool to investigate the metabolic reprogramming that fuels cancer cell proliferation and survival.

Introduction to this compound and One-Carbon Metabolism

One-carbon metabolism is a complex network of interconnected metabolic pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[1] This metabolic network is compartmentalized within the cell, with key reactions occurring in the cytoplasm and mitochondria.[2] The enzymes SHMT1 (cytosolic) and SHMT2 (mitochondrial) catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This reaction is a primary source of one-carbon units for various biosynthetic processes.